molecular formula C11H19N5 B13349688 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine

Cat. No.: B13349688
M. Wt: 221.30 g/mol
InChI Key: AGEBBCIDQJEVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the diazepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpyrimidine-4-amine with 4-methyl-1,4-diazepane in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diazepane moiety provides additional flexibility and potential for interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3,(H2,12,13,14)

InChI Key

AGEBBCIDQJEVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCN(CC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.